molecular formula C24H29N7O3 B10837079 N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-7-morpholin-4-yl-1,5-naphthyridine-2-carboxamide

N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-7-morpholin-4-yl-1,5-naphthyridine-2-carboxamide

Cat. No.: B10837079
M. Wt: 463.5 g/mol
InChI Key: SSNIKHVUFVVWIH-XSSDXNQZSA-N
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Description

The compound N-{4-[(3R,4R,5S)-3-Amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl}-7-morpholin-4-yl-1,5-naphthyridine-2-carboxamide (referred to as US9580418, Example 8) is a small organic molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of US9580418, Example 8 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction with the piperidine derivative.

    Attachment of the Naphthyridine Core: The naphthyridine core is attached through a condensation reaction with the pyridine derivative.

    Final Functionalization:

Industrial Production Methods

Industrial production of US9580418, Example 8 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents to ensure the compound is produced in sufficient quantities for research and development .

Chemical Reactions Analysis

Types of Reactions

US9580418, Example 8 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

US9580418, Example 8 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of US9580418, Example 8 involves its interaction with specific molecular targets within cells. It binds to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

US9580418, Example 8 can be compared with other similar compounds, such as:

    N-{4-[(3R,4R,5S)-3-Amino-5-cyclopropyl-4-hydroxypiperidin-1-yl]pyridin-3-yl}-7-(1-oxa-8-aza spiro[4.5]dec-8-yl)-1,5-naphthyridine-2-carboxamide: (US9580418, Example 42)

    N-{4-[(3R,4R,5S)-3-Amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl}-7-(tetrahydro-2H-pyran-4-yl)quinoline-2-carboxamide: (US9580418, Example 11)

These compounds share similar core structures but differ in their functional groups and specific substitutions, leading to variations in their chemical properties and biological activities .

Properties

Molecular Formula

C24H29N7O3

Molecular Weight

463.5 g/mol

IUPAC Name

N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-7-morpholin-4-yl-1,5-naphthyridine-2-carboxamide

InChI

InChI=1S/C24H29N7O3/c1-15-13-31(14-17(25)23(15)32)22-4-5-26-12-21(22)29-24(33)19-3-2-18-20(28-19)10-16(11-27-18)30-6-8-34-9-7-30/h2-5,10-12,15,17,23,32H,6-9,13-14,25H2,1H3,(H,29,33)/t15-,17+,23+/m0/s1

InChI Key

SSNIKHVUFVVWIH-XSSDXNQZSA-N

Isomeric SMILES

C[C@H]1CN(C[C@H]([C@@H]1O)N)C2=C(C=NC=C2)NC(=O)C3=NC4=C(C=C3)N=CC(=C4)N5CCOCC5

Canonical SMILES

CC1CN(CC(C1O)N)C2=C(C=NC=C2)NC(=O)C3=NC4=C(C=C3)N=CC(=C4)N5CCOCC5

Origin of Product

United States

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